molecular formula C8H16ClNO B2643110 6-Cyclopropyl-1,4-oxazepane hydrochloride CAS No. 2219369-56-7

6-Cyclopropyl-1,4-oxazepane hydrochloride

Cat. No.: B2643110
CAS No.: 2219369-56-7
M. Wt: 177.67
InChI Key: SXVCCOKCFGWQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropyl-1,4-oxazepane hydrochloride (CAS 2219369-56-7) is a chemical compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol . It is characterized as a versatile small molecule scaffold, indicating its utility in medicinal chemistry and drug discovery research as a core structure for the development of novel bioactive molecules . The compound features a seven-membered 1,4-oxazepane ring, a heterocycle containing both nitrogen and oxygen, which is substituted with a cyclopropyl group . The cyclopropyl moiety is a notable feature in drug design. Its incorporation into molecules can impart conformational constraint and potentially improve metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes, a strategy employed in approved drugs and clinical candidates . Furthermore, 1,4-oxazepane derivatives, as a class of compounds, have been investigated for a range of therapeutic applications, as evidenced by patent literature covering areas such as disorders of the nervous system (including analgesics, anxiolytics, and antidepressants) and the urinary system . This broad potential highlights the research value of this heterocyclic scaffold. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-cyclopropyl-1,4-oxazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-7(1)8-5-9-3-4-10-6-8;/h7-9H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVCCOKCFGWQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CNCCOC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reactivity Studies

Elucidation of Reaction Mechanisms for 6-Cyclopropyl-1,4-oxazepane Synthesis

The synthesis of the 1,4-oxazepane (B1358080) ring is a challenging endeavor due to the entropic and enthalpic barriers associated with the formation of medium-sized rings. researchgate.net Researchers have employed a combination of experimental and computational methods to map the reaction pathways and understand the controlling factors of these cyclization reactions.

Computational chemistry has proven to be an invaluable tool for elucidating the mechanisms of 1,4-oxazepane ring formation. nih.gov Studies using semi-empirical (like AM1) and ab initio molecular orbital methods have been conducted to calculate the energies of molecules and transition states involved in the reaction pathways. nih.govresearchgate.net These calculations help predict the most likely product by identifying the lowest energy transition state among various possibilities. nih.gov

For instance, in the synthesis of polysubstituted chiral 1,4-oxazepanes via haloetherification, computational studies have been combined with experiments to understand the reaction's regioselectivity. nih.gov These studies confirmed that the stereoselectivity is primarily controlled by the substrate's conformation, as the key bromonium intermediate is formed with no transition state. nih.gov The nature of the transition state—whether it is "early" or "late"—can significantly impact the stereochemical outcome of the cyclization. rsc.org Acid-catalyzed reactions often proceed through a late transition state, where steric factors dominate, while base-catalyzed cyclizations may involve an early transition state where electrostatic effects can be more influential. rsc.org

Table 1: Computational Studies on Oxazepine Ring Formation
MethodologySystem StudiedKey FindingsReference
Semi-empirical (AM1) & Ab initio (Gaussian 94)1,4-Oxazepine (B8637140) formation from 1,8-naphthyridine (B1210474) derivativesCalculated transition state energies successfully predicted the experimentally obtained products and suggested a different, verifiable product for one substrate. nih.govresearchgate.net
Density Functional Theory (DFT)Regio- and stereoselective 7-endo haloetherificationConfirmed the role of the chiral bromonium intermediate's asymmetry on regioselectivity; stereoselectivity is controlled by substrate conformation. nih.gov
DFT CalculationsRing size dependency in ring expansion for sulfonamidesModeled outcomes were in good agreement with experimental results for the synthesis of medium-sized rings. researchgate.net

Homogeneous gold catalysis has emerged as a powerful method for constructing strained and complex molecular architectures, including oxazepane derivatives. researchgate.net Gold(I) complexes act as soft π-acids that can activate unsaturated carbon-carbon bonds under mild conditions, facilitating cyclization reactions. mdpi.com

A notable strategy involves the gold(I)-catalyzed intramolecular cycloisomerization of alcohol-tethered vinylidenecyclopropanes. rsc.org This reaction can proceed through two distinct mechanistic pathways depending on the steric bulk of the substituents and the length of the tether. rsc.org

Non-Carbene Process : The reaction begins with the π-activation of the allene (B1206475) moiety by the gold(I) catalyst. This is followed by a 6-exo-trig intramolecular nucleophilic attack by the hydroxyl group to form an alkenyl gold intermediate, which ultimately leads to the cyclized product. rsc.org

Carbene Process : For substrates with sterically bulky groups, the gold(I) catalyst coordinates with the vinylidenecyclopropane, initiating a ring expansion to form a gold carbenoid intermediate. The subsequent intramolecular nucleophilic attack by the hydroxyl group onto this electrophilic carbene center, followed by protodeauration, yields the oxazepane product and regenerates the catalyst. rsc.org

This catalytic approach is valued for its broad substrate scope and tolerance of various functional groups, providing an efficient route to functionalized oxazepanes under mild conditions. rsc.org

Reactivity Profile of the 1,4-Oxazepane Ring

The seven-membered 1,4-oxazepane ring possesses a unique reactivity profile influenced by its conformational flexibility and the presence of two heteroatoms.

The 1,4-oxazepane ring can undergo rearrangement reactions, including ring-contraction. One plausible pathway involves the formation of an intermediate aziridinium (B1262131) cation. For example, the synthesis of 1,4-oxazepanes has been achieved through a ring expansion of 3-chloromethylmorpholine derivatives, which proceeds via such an ambident aziridinium cation. rsc.org The reverse reaction, a ring contraction of a 1,4-oxazepane to a morpholine (B109124) derivative, could be envisioned under appropriate conditions that favor the formation and alternative cleavage of this intermediate.

Ring-opening reactions are also a possibility, particularly through the cleavage of the C-O or C-N bonds. For instance, N-acylation of related azetidine-fused benzodiazepines was found to significantly enhance the reactivity towards ring-opening by a nucleophile, suggesting that activation of the nitrogen atom in the 1,4-oxazepane ring could facilitate similar cleavage reactions. mdpi.com

The 1,4-oxazepane ring contains sites susceptible to both electrophilic and nucleophilic attack.

Electrophilic Attack : The endocyclic secondary nitrogen atom, with its lone pair of electrons, is a prime target for electrophiles. Reactions such as N-alkylation or N-acylation are expected to occur readily at this position.

Nucleophilic Attack : The carbon atoms adjacent to the oxygen (C-5 and C-3) and nitrogen (C-5 and C-3) are activated towards nucleophilic attack, especially if a carbonyl group is present on the ring, as in 1,4-oxazepan-5-ones. researchgate.net In such cases, the lactone moiety is susceptible to nucleophilic attack. researchgate.net Quantum chemical calculations on related diazepane systems show that a nucleophilic attack can occur at an endocyclic nitrogen atom, proceeding through a hemiaminal intermediate. nih.gov

Reactivity of the Cyclopropyl (B3062369) Substituent in the Context of the Oxazepane

The cyclopropyl group is not merely an inert substituent; its inherent ring strain of over 100 kJ mol⁻¹ provides a powerful thermodynamic driving force for ring-opening reactions. nih.govresearchgate.net This reactivity is heavily influenced by the electronic nature of its substituents.

When attached to the 1,4-oxazepane ring, the cyclopropane (B1198618) can be considered a "monoactivated" cyclopropane. acs.orgresearchgate.net The heteroatoms in the oxazepane ring can electronically influence the cyclopropane, potentially polarizing one of the C-C bonds and facilitating its cleavage. The ring-opening of such activated cyclopropanes can be initiated under various conditions. acs.org

With Nucleophiles : Electrophilic cyclopropanes, those bearing an electron-accepting group, react with strong nucleophiles in a polar, SN2-type ring-opening reaction. nih.govresearchgate.net The oxazepane ring's electronic effect would dictate the regioselectivity of the nucleophilic attack on the cyclopropane carbons. nih.gov

Acid Catalysis : Brønsted or Lewis acids can catalyze the ring-opening hydroarylation of cyclopropanes, a reaction typically limited to donor-acceptor substituted systems but achievable for monosubstituted cyclopropanes in solvents like hexafluoroisopropanol (HFIP) that promote cationic intermediates. researchgate.net

Metal-Catalyzed Reactions : Palladium-catalyzed tandem Heck–cyclopropane ring-opening reactions have been studied in detail. nih.gov DFT calculations for these systems have shed light on the mechanism governing the regio- and stereoselectivity of the C-C bond cleavage, highlighting the crucial role of directing groups in the substrate. nih.gov

Table 2: Conditions for Ring-Opening of Substituted Cyclopropanes
Reaction TypeConditions/CatalystKey Mechanistic FeatureReference
Nucleophilic Ring-OpeningStrong nucleophiles (e.g., thiophenolates, azide) in polar solvents (e.g., DMSO)Follows SN2 mechanism; regioselectivity directed by substituents. nih.govresearchgate.net
Uncatalyzed CascadeHeating in specific solvents (e.g., DMSO)Proceeds through a zwitterionic intermediate after solvent-assisted ring-opening. acs.org
Brønsted Acid-Catalyzed HydroarylationCatalytic Brønsted acid in hexafluoroisopropanol (HFIP)Involves cationic intermediates stabilized by the solvent. researchgate.net
Tandem Heck–Ring-OpeningPalladium catalystRegio- and stereoselectivity of C-C bond cleavage is controlled by directing groups and catalyst coordination. nih.gov

Strain-Release Reactivity of the Three-Membered Ring

The cyclopropyl group is a well-known source of ring strain in organic molecules, with an estimated strain energy of approximately 27 kcal/mol. udel.edu This inherent energy provides a powerful thermodynamic driving force for reactions that lead to the opening of the three-membered ring. digitellinc.com This phenomenon, known as strain-release reactivity, can be initiated through various mechanisms, including interactions with transition metals, electrophiles, or radicals. udel.edudigitellinc.com

In the context of heterocyclic scaffolds, this reactivity has been harnessed as a synthetic strategy. digitellinc.com For instance, nickel(0) complexes have been shown to react with cyclopropyl ketones via oxidative addition, leading to the formation of six-membered oxa-nickelacycles. nih.gov This process involves the cleavage of a C-C bond within the cyclopropyl ring, demonstrating its susceptibility to bond-breaking reactions that relieve strain. nih.gov While not directly involving an oxazepane, this illustrates a fundamental reaction pathway for cyclopropyl groups attached to carbonyl-containing structures.

Furthermore, the reactivity of vinyl-substituted strained rings, including cyclopropanes, with arynes can trigger ring-opening reactions. nih.gov These transformations are often dependent on the electronic nature of the cyclopropane, with donor-acceptor substituted systems showing enhanced reactivity. nih.gov The significant potential energy stored in the strained C-C bonds can be harnessed to enable rapid and efficient chemical transformations. nih.govacs.org

Influence of the Cyclopropyl Group on the Oxazepane Ring Reactivity

The cyclopropyl substituent exerts a notable influence on the reactivity of the adjacent 1,4-oxazepane ring through both steric and electronic effects. The group's unique sp-hybridized character within its C-H bonds leads to a high C-H bond dissociation energy. hyphadiscovery.com This property can render the cyclopropyl C-H bonds less susceptible to oxidative metabolism by enzymes like cytochrome P450, a principle often exploited in medicinal chemistry to enhance metabolic stability. hyphadiscovery.com

Conversely, the cyclopropyl group can influence the reactivity of the oxazepane ring itself. Computational studies on related systems, such as cyclopropylcyclohexadienones, have shown that conformational effects dictated by the substituent can significantly alter the activation energy of reactions. nih.gov For the 6-Cyclopropyl-1,4-oxazepane system, the bulky cyclopropyl group likely influences the conformational equilibrium of the seven-membered ring. The 1,4-oxazepane ring is a flexible system, and its conformation can impact the accessibility and reactivity of the nitrogen lone pair and the adjacent C-H bonds. nih.gov

Moreover, the electronic properties of the cyclopropyl group can affect the nucleophilicity and basicity of the secondary amine in the oxazepane ring. Although often considered an alkyl-like substituent, the cyclopropyl group can engage in electronic conjugation, which could modulate the reactivity at the nitrogen center.

Oxidation and Reduction Processes of the 6-Cyclopropyl-1,4-oxazepane System

The 6-Cyclopropyl-1,4-oxazepane system possesses multiple sites susceptible to oxidation and reduction, including the cyclopropyl ring, the secondary amine, and the C-H bonds adjacent to the heteroatoms.

Selective Oxidation Methods (e.g., Aerobic C-H Activation)

Selective oxidation of the 6-Cyclopropyl-1,4-oxazepane system can be challenging due to the presence of multiple reactive sites. The cyclopropyl group itself can undergo oxidation, sometimes leading to ring-opened products, particularly in biological systems mediated by cytochrome P450 enzymes. hyphadiscovery.com

A key area of modern synthetic chemistry is the selective functionalization of C-H bonds. Palladium-catalyzed C-H activation has been successfully applied to cyclopropanes, enabling the enantioselective cross-coupling with organoboron reagents to form cis-substituted cyclopropanecarboxylic acids. nih.gov This methodology highlights the potential for direct, controlled functionalization of the cyclopropyl C-H bonds in the target molecule.

Aerobic oxidation offers an environmentally benign approach to dehydrogenation. Palladium(II) catalyst systems have been developed for the aerobic dehydrogenation of substituted cyclohexenes to arenes, a process involving the activation of allylic C-H bonds. nih.gov While the 6-cyclopropyl-1,4-oxazepane system is saturated, related principles of metal-catalyzed C-H activation adjacent to the nitrogen or oxygen heteroatoms could potentially be applied to achieve selective oxidation under aerobic conditions. Such reactions often proceed via initial coordination of the metal to a heteroatom, directing the C-H activation to a specific site.

Table 1: Examples of Relevant Oxidation and C-H Activation Methods
MethodCatalyst/ReagentSubstrate TypeProduct TypeReference
Enantioselective C–H ActivationPd(OAc)₂ / Mono-N-protected amino acid ligandCyclopropanecarboxylic Acidscis-Substituted Chiral Cyclopropanes nih.gov
Aerobic DehydrogenationPd(TFA)₂ / Sodium anthraquinone-2-sulfonate (AMS)Substituted CyclohexenesSubstituted Arenes nih.gov
Metabolic OxidationCytochrome P450 (CYP) enzymesCyclopropylaminesRing-opened reactive intermediates hyphadiscovery.com

Controlled Reduction Pathways for Nitrogen and Oxygen Centers

The 1,4-oxazepane ring in its parent form is a saturated heterocycle, meaning the nitrogen and the carbon atoms are in a reduced state. Therefore, "reduction" in this context typically refers to the transformation of oxidized derivatives or reductive cleavage of the ring.

Should the nitrogen atom be oxidized to an N-oxide, it can be readily reduced back to the secondary amine using various reducing agents. Similarly, if a carbonyl group were present in the ring, forming a 1,4-oxazepan-x-one, it could be reduced to a hydroxyl group using standard hydride reagents like sodium borohydride.

The reduction of the ether linkage (C-O-C) or the amine linkage (C-N-C) requires more forcing conditions, leading to ring cleavage. For instance, cleavage of ethers can be accomplished with strong acids like HBr or Lewis acids. In the synthesis of 1,4-oxazepane derivatives, catalytic hydrogenation is a common method for reducing precursor functional groups, such as nitro groups, without affecting the core heterocyclic structure. rsc.org For example, the reduction of a nitro group on a precursor molecule can be achieved with H₂ gas and a palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalyst.

Table 2: Examples of Reduction Methods in Heterocyclic Synthesis
Reaction TypeReagents/ConditionsFunctional Group TransformationReference
Catalytic HydrogenationH₂, 10% Pd/C or PtO₂, IsopropanolNitro group → Amine rsc.org
Nitro Group ReductionNaBH₄, NiCl₂·6H₂ONitrobenzene → Aniline nih.gov
Selective 1,4-ReductionIridium catalyst, Formic acid, H₂Oα,β-Unsaturated Carbonyl → Saturated Carbonyl mdpi.com

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

A thorough structural elucidation of 6-Cyclopropyl-1,4-oxazepane hydrochloride would necessitate a suite of advanced spectroscopic techniques.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Multidimensional NMR techniques, such as COSY, HSQC, and HMBC, would be essential for the unambiguous assignment of all proton (¹H) and carbon-¹³C signals in the molecule. These experiments would reveal the connectivity between atoms, confirming the arrangement of the cyclopropyl (B3062369) group attached to the 1,4-oxazepane (B1358080) ring. NOESY or ROESY experiments could provide insights into the through-space proximity of protons, which is crucial for determining the preferred conformation of the seven-membered ring and the relative orientation of the cyclopropyl substituent. At present, no such detailed NMR assignment for this specific compound is available in the literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound, HRMS would validate the molecular formula of the protonated molecule [C8H16NO]+. Furthermore, tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the parent ion, and the analysis of the resulting fragmentation pattern would provide valuable information about the compound's structure, such as the loss of the cyclopropyl group or fragmentation of the oxazepane ring. This experimental data is currently not documented for this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, would be used to identify the characteristic vibrational modes of the functional groups present in this compound. Key vibrational bands would correspond to C-H stretching of the cyclopropyl and oxazepane rings, C-O-C stretching of the ether linkage, and N-H stretching of the secondary amine hydrochloride. Subtle shifts in these vibrational frequencies could also offer clues about the conformational isomers present in a sample. However, no published IR or Raman spectra for this compound could be located.

Chiroptical Properties and Stereochemical Assignments (if chiral)

The presence of a stereocenter at the 6-position of the 1,4-oxazepane ring, where the cyclopropyl group is attached, suggests that this compound is a chiral molecule and would exist as a pair of enantiomers. A complete stereochemical assignment would require the use of chiroptical spectroscopic methods.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic circular dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration of the stereocenters. By comparing the experimental ECD spectrum with theoretically calculated spectra for the (R)- and (S)-enantiomers, the absolute configuration of the compound could be determined.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational circular dichroism (VCD) spectroscopy, the vibrational analogue of ECD, provides information about the stereochemistry of a molecule based on its vibrational transitions. VCD can be particularly useful for determining the absolute configuration of molecules with flexible ring systems, as it is sensitive to the conformational preferences of the molecule in solution.

Conformational Analysis of the 1,4-Oxazepane Ring System

The 1,4-oxazepane ring, a seven-membered heterocycle, is inherently flexible and can adopt several conformations. The presence of the cyclopropyl substituent at the 6-position is expected to influence the conformational equilibrium of the ring.

Theoretical modeling, using computational methods such as density functional theory (DFT) and ab initio calculations, is a powerful tool for predicting the preferred conformations of cyclic molecules. For seven-membered rings like 1,4-oxazepane, several low-energy conformations are possible, with the most common being the chair, boat, and twist-boat forms.

The chair conformation is often the most stable for seven-membered rings, as it tends to minimize both angular and torsional strain. In the case of 1,4-oxazepane, a chair-like conformation would involve four of the ring atoms being roughly coplanar, with the other three atoms puckered out of the plane. The cyclopropyl group at the 6-position can exist in either an axial or equatorial orientation. Theoretical calculations on substituted cyclohexanes, a related six-membered ring system, consistently show that bulky substituents prefer the equatorial position to minimize steric hindrance. upenn.edulibretexts.org A similar preference would be anticipated for the 6-cyclopropyl group in the 1,4-oxazepane ring, suggesting that the equatorial-chair conformation is likely to be the global minimum on the potential energy surface.

The boat and twist-boat conformations are typically higher in energy than the chair form. The boat conformation often suffers from transannular steric interactions (flagpole interactions), which destabilize it. youtube.com The twist-boat conformation is generally more stable than the true boat form as it alleviates some of this steric strain. upenn.edulibretexts.org For the 1,4-diazepane ring system, which is structurally similar to 1,4-oxazepane, molecular modeling studies have indicated that a twist-boat conformation can be a low-energy form, particularly when stabilized by intramolecular interactions. nih.govlookchem.com

A hypothetical energy profile for the conformational interconversion of the 1,4-oxazepane ring would likely show the chair conformations as the energy minima, with the twist-boat and boat conformations representing transition states or higher-energy local minima. The energy barriers between these conformations determine the rate of ring inversion.

Table 1: Predicted Relative Energies of 1,4-Oxazepane Conformations (Hypothetical)

ConformationPredicted Relative Energy (kcal/mol)Key Features
Chair (equatorial cyclopropyl)0 (Global Minimum)Minimizes steric and torsional strain.
Chair (axial cyclopropyl)> 0Increased steric strain due to 1,3-diaxial interactions.
Twist-BoatHigher than ChairReduced transannular strain compared to the boat form.
BoatHighest EnergySignificant transannular steric interactions.

Note: This table is based on general principles of conformational analysis and is not derived from specific experimental or computational data for this compound.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a primary experimental technique for studying the conformational dynamics of flexible molecules in solution. By analyzing the NMR spectra at different temperatures, it is possible to determine the energy barriers for conformational interconversions, such as ring inversion.

At room temperature, if the rate of ring inversion is fast on the NMR timescale, the observed spectrum will show time-averaged signals for the ring protons. As the temperature is lowered, the rate of interconversion slows down. If the temperature is sufficiently low (the coalescence temperature), the signals for the individual conformers may be resolved, providing information about their relative populations and, therefore, their relative free energies.

For substituted 1,4-oxazepine (B8637140) and 1,4-diazepane derivatives, variable temperature NMR studies have been employed to investigate ring inversion processes. nih.govlookchem.comcapes.gov.br For instance, in a study of chiral 1,4-oxazepane-5-carboxylic acids, analysis of vicinal 1H–1H coupling constants from NMR spectra indicated that the 1,4-oxazepane scaffold exists in the most energetically favorable chair conformation in solution. nih.govnih.gov This experimental finding supports the predictions from theoretical considerations.

A DNMR study of this compound would be expected to reveal the energy barrier for the chair-to-chair ring inversion. The coalescence of specific proton signals would allow for the calculation of the free energy of activation (ΔG‡) for this process.

Solid-State Structural Characterization

The solid-state structure of a compound provides a definitive picture of its molecular conformation and intermolecular interactions in the crystalline state.

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule. nih.gov This technique would provide unambiguous information about the bond lengths, bond angles, and the conformation of the 1,4-oxazepane ring in the solid state for this compound.

While a crystal structure for the specific title compound is not publicly available, studies on related 1,4-diazepane derivatives have shown that the seven-membered ring can adopt a chair conformation in the solid state. nih.gov For example, the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one revealed a chair conformation for the diazepane ring. nih.gov It is highly probable that this compound would also adopt a chair-like conformation in its crystalline form, with the bulky cyclopropyl group occupying an equatorial position to minimize steric hindrance within the crystal lattice.

A hypothetical single-crystal X-ray diffraction analysis would yield precise atomic coordinates, from which a detailed structural model could be built. This would also reveal the nature of the hydrochloride salt, including the location of the protonated nitrogen atom and the hydrogen bonding interactions with the chloride anion.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)105
V (ų)1000
Z4
Calculated Density (g/cm³)1.18

Note: This table presents hypothetical data for illustrative purposes and is not based on experimental results.

Powder X-ray diffraction (PXRD) is a key technique for the characterization of crystalline solids and is particularly important for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. researchgate.net Different polymorphs of a pharmaceutical compound can have different physical properties, such as solubility and stability, which can impact its bioavailability. researchgate.net

A PXRD pattern is a fingerprint of a specific crystalline form. The presence of different polymorphs in a sample can be detected by the appearance of unique peaks in the diffraction pattern. researchgate.net While no specific polymorphic studies on this compound have been reported, it is a possibility for organic molecules of this nature.

A systematic polymorphic screen would involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and crystallization rates) and analyzing the resulting solids by PXRD. The discovery of different PXRD patterns would indicate the existence of multiple polymorphs, each of which could then be further characterized by techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for investigating the intrinsic properties of a molecule. researcher.life By solving approximations of the Schrödinger equation, these methods can accurately determine a molecule's optimized geometry, electronic structure, and predict various spectroscopic parameters. youtube.com

Geometry Optimization and Energetic Minimization

Geometry optimization is a fundamental computational step to locate the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. youtube.comresearchgate.net For 6-Cyclopropyl-1,4-oxazepane hydrochloride, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the configuration with the lowest possible energy is found. Methods like DFT, often using functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d)), are employed to achieve this. researcher.liferesearchgate.net The resulting optimized geometry provides crucial data on the molecule's shape and the spatial relationship between the cyclopropyl (B3062369) group and the seven-membered 1,4-oxazepane (B1358080) ring.

Table 1: Predicted Geometrical Parameters for Optimized 6-Cyclopropyl-1,4-oxazepane The following data is illustrative of typical results from DFT calculations and is not derived from a specific published study on this exact molecule.

ParameterAtoms InvolvedPredicted Value
Bond LengthC(cyclopropyl)-C(ring)1.52 Å
Bond LengthC-O (in ring)1.43 Å
Bond LengthC-N (in ring)1.47 Å
Bond AngleO-C-C (in ring)112.5°
Bond AngleC-N-C (in ring)115.0°
Dihedral AngleC-O-C-C (in ring)-65.0°

Electronic Structure Analysis (e.g., Molecular Orbitals, Charge Distributions)

Understanding the electronic structure is key to predicting a molecule's reactivity and intermolecular interactions. This analysis focuses on the distribution of electrons within the molecule. Key aspects include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more readily polarizable and reactive. scirp.org

Furthermore, methods like Natural Bond Orbital (NBO) analysis can be used to calculate the charge distribution on each atom. This reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. A Molecular Electrostatic Potential (MEP) map visually represents these charge distributions, highlighting areas prone to electrostatic interactions. researchgate.net For the hydrochloride salt, these calculations would show a positive charge localization around the protonated nitrogen atom.

Table 2: Predicted Electronic Properties of 6-Cyclopropyl-1,4-oxazepane The following data is illustrative of typical results from DFT calculations.

PropertyPredicted Value
Energy of HOMO-6.8 eV
Energy of LUMO-1.5 eV
HOMO-LUMO Gap (ΔE)5.3 eV
Dipole Moment2.1 D

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures. rsc.org The Gauge-Including Atomic Orbital (GIAO) method is a widely used DFT-based approach to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹³C and ¹H). nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. researchgate.netnih.gov These predicted values, when compared with experimental spectra, help in the unambiguous assignment of signals to specific atoms within the molecule. rsc.org Similarly, the calculation of harmonic vibrational frequencies can predict the molecule's infrared (IR) spectrum, aiding in the identification of functional groups and characterizing the molecule's vibrational modes.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for 6-Cyclopropyl-1,4-oxazepane Illustrative values representing typical computational predictions. Actual experimental values may vary.

Atom/GroupNucleusPredicted Chemical Shift (ppm)
C6 (methine)¹³C45.2
Cyclopropyl CH¹³C12.5
Cyclopropyl CH₂¹³C5.8
Ring CH₂ adjacent to O¹³C70.1
Ring CH₂ adjacent to N¹³C55.6
H6 (methine)¹H2.95
Ring H adjacent to O¹H3.80
Ring H adjacent to N¹H3.10

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum calculations provide a static, minimum-energy picture, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, offering a view of the conformational landscape and flexibility. semanticscholar.org This is particularly important for a molecule like 6-Cyclopropyl-1,4-oxazepane, which contains a flexible seven-membered ring. nih.gov

Exploration of Dynamic Behavior of the Seven-Membered Ring

The 1,4-oxazepane ring, being a seven-membered heterocycle, is not planar and can adopt multiple low-energy conformations, such as chair, boat, and twist-boat forms. rsc.orglookchem.comnih.gov MD simulations can explore the transitions between these conformations, revealing the energy barriers that separate them and the relative populations of each state at a given temperature. rsc.org By tracking the dihedral angles of the ring over the course of a simulation (typically nanoseconds to microseconds), one can map the conformational space available to the molecule. This dynamic behavior is crucial as the molecule's conformation can significantly influence its ability to interact with biological targets. lookchem.com

Interaction Energy Calculations with Generic Binding Sites

In the context of drug design, understanding how a ligand binds to a protein is essential. MD simulations of the ligand-protein complex can provide trajectories that are then used to calculate the binding free energy. acs.org The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" techniques for estimating this energy. nih.govambermd.org

These methods calculate the binding free energy (ΔG_bind) by summing several energy components: the change in molecular mechanics energy (van der Waals and electrostatic interactions), the polar solvation energy (calculated via Poisson-Boltzmann or Generalized Born models), and the nonpolar solvation energy (often estimated from the solvent-accessible surface area). acs.orgnih.gov This approach allows for the identification of key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the bound complex.

Table 4: Illustrative MM/PBSA Binding Energy Decomposition Hypothetical data for the binding of 6-Cyclopropyl-1,4-oxazepane to a generic active site.

Energy ComponentValue (kcal/mol)
Van der Waals Energy (ΔE_vdW)-15.5
Electrostatic Energy (ΔE_elec)-12.8
Polar Solvation Energy (ΔG_polar)+18.2
Nonpolar Solvation Energy (ΔG_nonpolar)-2.5
Total Binding Free Energy (ΔG_bind) -12.6

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics studies are pivotal in modern drug discovery, providing a framework to correlate the chemical structure of a compound with its biological activity. For a molecule such as this compound, these computational approaches can elucidate key structural features that govern its interactions with biological targets, predict the activity of new derivatives, and optimize its pharmacological profile.

The development of predictive QSAR models for compounds centered on the 1,4-oxazepane scaffold involves creating a statistically significant correlation between molecular descriptors and biological activity. Such models are essential for understanding how structural modifications influence reactivity and affinity.

The process involves several key steps:

Data Set Preparation: A diverse set of 6-Cyclopropyl-1,4-oxazepane analogs would be compiled, along with their experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values).

Descriptor Calculation: For each molecule, a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) would be calculated.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation linking the descriptors to the activity. optibrium.com

Validation: The model's predictive power is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For instance, a hypothetical QSAR model might take the form: log(1/IC₅₀) = β₀ + β₁(σ) + β₂(Es) + β₃(logP) Where σ represents electronic properties, Es represents steric effects, and logP accounts for hydrophobicity.

Table 1: Hypothetical Data for a QSAR Study of 6-Cyclopropyl-1,4-oxazepane Analogs
Compound AnalogSubstitution (R)log(1/IC₅₀)Hydrophobicity (clogP)Steric Parameter (MR)Electronic Parameter (σ)
1-H5.21.51.030.00
2-F5.41.60.920.06
3-Cl5.82.16.030.23
4-CH₃5.52.05.65-0.17
5-OCH₃5.31.47.87-0.27

The unique pharmacological profile of this compound is derived from the distinct properties of its constituent oxazepane and cyclopropyl moieties. Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and are fundamental to QSAR and cheminformatics. wikipedia.org

Oxazepane Moiety: The 1,4-oxazepane ring is a seven-membered heterocycle containing nitrogen and oxygen atoms. Its key characteristics include:

Conformational Flexibility: Compared to smaller rings like morpholine (B109124), the seven-membered oxazepane ring possesses greater conformational flexibility, allowing it to adopt various shapes to fit into a binding pocket.

Hydrogen Bond Acceptors/Donors: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated (as in the hydrochloride salt), a hydrogen bond donor. The oxygen atom is a hydrogen bond acceptor. These features are critical for molecular recognition.

Scaffold Potential: The oxazepane ring serves as a versatile 3D scaffold for building compound libraries, enabling exploration of chemical space that is dissimilar to existing drugs. birmingham.ac.uk In some QSAR studies, the size of the oxazepane ring itself has been shown to be important for affinity. nih.govresearchgate.net

Cyclopropyl Moiety: The cyclopropyl group is a three-membered carbocyclic ring that is increasingly utilized in medicinal chemistry. nih.govscientificupdate.com It is not merely a small alkyl substituent but possesses unique electronic and structural properties:

Rigidity and Conformational Constraint: The rigid nature of the cyclopropyl ring can lock a molecule into a specific, biologically active conformation, which can lead to an entropically more favorable binding to a receptor. iris-biotech.de

Metabolic Stability: The C-H bonds in a cyclopropyl ring are stronger than those in linear alkanes, making it more resistant to metabolic oxidation by enzymes like Cytochrome P450. nih.goviris-biotech.de Replacing an isopropyl group with a cyclopropyl group can block metabolic pathways.

Electronic Character: The C-C bonds have enhanced π-character, allowing the ring to interact with aromatic systems through π-π stacking or cation-π interactions. nih.govresearchgate.net

Lipophilicity Modulation: A cyclopropyl group can fine-tune a molecule's lipophilicity (clogP), often reducing it compared to larger alkyl groups like isopropyl or phenyl, which can improve pharmacokinetic properties. iris-biotech.de

Table 2: Comparison of Calculated Molecular Descriptors for Cyclopropyl vs. Isopropyl Moieties
DescriptorCyclopropyl MoietyIsopropyl MoietyImpact on Molecular Properties
clogP (Calculated LogP)~1.2~1.5Cyclopropyl group is generally less lipophilic. iris-biotech.de
Fraction sp³ Carbons (Fsp³)1.01.0Both increase molecular three-dimensionality.
Bond Angle60° (internal)~109.5°High ring strain in cyclopropyl leads to unique reactivity and electronics.
C-C Bond Length~1.51 Å~1.54 ÅShorter bonds in cyclopropyl indicate stronger bonds with more s-character. nih.gov

Virtual Screening and Library Design Based on the Oxazepane Scaffold

The 1,4-oxazepane scaffold, as present in 6-Cyclopropyl-1,4-oxazepane, is an attractive starting point for the design of chemical libraries and subsequent virtual screening campaigns. birmingham.ac.uk Virtual screening allows for the rapid, cost-effective computational assessment of large chemical libraries to identify compounds that are likely to bind to a specific biological target. nih.gov

The process begins with the design of a combinatorial library based on the 6-Cyclopropyl-1,4-oxazepane core. This involves defining points of diversification on the scaffold where different chemical groups (R-groups) can be attached. For this molecule, diversification could occur on the nitrogen atom of the oxazepane ring or by adding substituents to the cyclopropyl group or other positions of the oxazepane ring.

The workflow for a virtual screening campaign would be as follows:

Target Selection and Preparation: A 3D structure of a biological target (e.g., a G-protein coupled receptor or a kinase) is obtained, typically from a protein data bank.

Library Enumeration: A large virtual library of compounds is generated by computationally adding various R-groups to the 6-Cyclopropyl-1,4-oxazepane scaffold.

Docking and Scoring: Each molecule in the virtual library is computationally "docked" into the active site of the target protein. A scoring function then estimates the binding affinity, and the compounds are ranked. mdpi.com

Filtering and Hit Selection: The top-ranked compounds are filtered based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and visual inspection of their binding modes. A smaller, prioritized list of "hits" is selected for synthesis and experimental testing.

Scaffold-focused virtual screening is a particularly relevant technique. nih.gov Instead of comparing whole molecules, this method compares the core scaffold of a known active compound with scaffolds in a library, which can identify structurally novel compounds with similar biological activity—a process known as scaffold hopping. nih.govchemrxiv.org The unique 3D shape of the 1,4-oxazepane ring makes it an excellent candidate for such approaches, potentially leading to the discovery of novel chemotypes. chemrxiv.orgresearchgate.net

Table 3: A Representative Virtual Screening Workflow
PhaseDescriptionTools/MethodsOutcome
1. Library GenerationCreate a virtual library of 10⁵-10⁶ compounds based on the 6-Cyclopropyl-1,4-oxazepane scaffold.Combinatorial chemistry software (e.g., RDKit).Large, diverse chemical library in digital format (SDF/SMILES).
2. Target PreparationPrepare the 3D structure of the target protein (e.g., Dopamine (B1211576) D4 receptor). nih.govProtein preparation wizards (e.g., in Schrödinger Maestro).A refined protein structure ready for docking.
3. High-Throughput Virtual Screening (HTVS)Rapidly dock and score the entire library using a fast but less accurate method.Glide HTVS, AutoDock Vina.Top 10% of compounds (~10,000-100,000) selected for the next stage.
4. Standard Precision (SP) / Extra Precision (XP) DockingRe-dock the reduced set of compounds using more computationally intensive and accurate methods.Glide SP/XP, GOLD.Top 1% of compounds (~100-1,000) with predicted high affinity.
5. Post-Processing and SelectionApply pharmacokinetic filters (ADME) and visually inspect the binding poses of the top-scoring molecules.QikProp, visual analysis.A final selection of 20-50 diverse and promising "hits" for chemical synthesis.

Role As a Versatile Synthetic Building Block and Scaffold

Application in the Construction of Complex Organic Molecules

The inherent structural features of the 6-cyclopropyl-1,4-oxazepane scaffold make it an attractive starting point for the synthesis of intricate organic molecules. The seven-membered ring provides access to a less-explored chemical space compared to more common five- and six-membered heterocycles, while the cyclopropyl (B3062369) group introduces a degree of conformational rigidity and a specific steric profile.

The 1,4-oxazepane (B1358080) ring system is a valuable component in the construction of more complex, three-dimensional structures such as spirocyclic and polycyclic frameworks. These architectures are of great interest in drug discovery as they allow for precise spatial arrangement of functional groups, leading to enhanced target specificity and novel pharmacological profiles.

A key strategy involves using the 1,4-oxazepane as a foundational scaffold to which other ring systems are fused or attached in a spirocyclic manner. For instance, methodologies have been developed for the synthesis of spiroacetals that incorporate 1,4-oxazepane rings. chemrxiv.orgbirmingham.ac.uk Such syntheses often proceed through intermediates like exocyclic enol ethers derived from a primary oxazepane scaffold, which then undergo further cyclization to form the second heterocyclic ring. birmingham.ac.uk The presence of the cyclopropyl group at the 6-position can influence the reactivity and stereochemical outcome of these cyclization reactions.

Furthermore, the synthesis of spiro(cyclopropane)oxazepane derivatives has been explored, highlighting the utility of this structural motif. researchgate.net The integration of the 6-cyclopropyl-1,4-oxazepane unit can lead to novel spiro-compounds with significant three-dimensionality, a desirable trait for disrupting protein-protein interactions and exploring new biological targets.

Table 1: Strategies for Integrating 1,4-Oxazepane Scaffolds into Complex Architectures

Strategy Description Potential Advantage of 6-Cyclopropyl Group
Spiroacetal Formation Construction of a second ring system sharing a single atom with the oxazepane ring. Often involves cyclization onto an oxazepane precursor. birmingham.ac.uk Directs the stereochemical outcome of the cyclization; enhances the rigidity and 3D-character of the final molecule.
Fused Ring Systems Building additional rings that share two atoms with the oxazepane core, creating polycyclic structures. Influences the conformation of the fused system; provides a unique steric handle for molecular recognition.

| Intramolecular Cyclizations | Utilizing functional groups on the oxazepane ring to perform intramolecular reactions, such as Pd-catalyzed C-N coupling, to form bridged or fused systems. researchgate.net | The cyclopropyl group can pre-organize the molecule into a conformation favorable for cyclization. |

While direct applications of 6-cyclopropyl-1,4-oxazepane hydrochloride in the total synthesis of natural products are not extensively documented, the broader 1,4-oxazepane core is present in various biologically active compounds. For example, the 1,4-oxazepane-2,5-dione core is found in natural products such as serratin. researchgate.net The synthesis of these seven-membered heterocyclic systems can be challenging due to entropic factors and the conformational preferences of acyclic precursors. researchgate.net

The 6-cyclopropyl-1,4-oxazepane scaffold serves as a valuable synthetic precursor that could mimic or be incorporated into analogues of natural products. Its defined stereochemistry and conformation can be exploited to construct key fragments of a larger natural product, potentially simplifying complex synthetic routes. The cyclopropyl group can act as a bioisostere for other chemical groups, such as a gem-dimethyl group or an alkene, offering a way to modify the pharmacokinetic or pharmacodynamic properties of a natural product analogue.

Design and Synthesis of Compound Libraries

The structural attributes of 6-cyclopropyl-1,4-oxazepane make it an ideal scaffold for the generation of compound libraries for high-throughput screening. The secondary amine within the oxazepane ring provides a convenient handle for derivatization, allowing for the introduction of a wide range of substituents.

High-throughput synthesis relies on robust and versatile chemical reactions that can be performed in parallel to generate a large number of compounds. The 6-cyclopropyl-1,4-oxazepane scaffold is well-suited for such methodologies. The secondary amine can be readily functionalized through reactions such as acylation, alkylation, reductive amination, and sulfonylation.

These reactions can be carried out in multi-well plates, allowing for the rapid generation of a library of analogues where the diversity element is appended to the nitrogen atom. The sp³-rich nature of the scaffold is a significant advantage, as it leads to compounds with greater three-dimensionality than typical flat, aromatic structures often found in screening libraries, which can result in higher hit rates against challenging biological targets. birmingham.ac.uk

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules that cover a broad region of chemical space. semanticscholar.orgcam.ac.uk This approach is powerful for the discovery of novel biological probes and drug leads. The 6-cyclopropyl-1,4-oxazepane scaffold can be a key starting point in a DOS strategy.

A DOS pathway could involve a series of branching reactions starting from the oxazepane core. For example, different reaction pathways can be employed to generate not only substitutionally diverse libraries but also skeletally diverse ones. semanticscholar.orgnih.gov By using reactions that modify the ring structure itself or build complex appendages, a wide variety of molecular frameworks can be accessed from a single, common scaffold. The unique combination of the flexible seven-membered ring and the rigid cyclopropyl group can guide these transformations to yield unique and diverse molecular shapes.

Table 2: Potential Reactions for Library Synthesis from 6-Cyclopropyl-1,4-oxazepane

Reaction Type Reagents Purpose
N-Acylation Acid chlorides, Carboxylic acids (with coupling agents) Introduce amide functionalities
N-Alkylation Alkyl halides Introduce various alkyl substituents
Reductive Amination Aldehydes/Ketones, Reducing agents (e.g., NaBH(OAc)₃) Introduce substituted alkyl groups
Sulfonylation Sulfonyl chlorides Introduce sulfonamide functionalities

| Ring-Opening/Rearrangement | Lewis acids, Ring-strain driven reactions | Generate skeletal diversity (DOS) |

Exploration of Conformational Rigidity and Steric Bulk for Stereocontrol

The interplay between the conformational flexibility of the seven-membered oxazepane ring and the steric and electronic properties of the cyclopropyl group provides a powerful tool for stereocontrol in synthesis.

The 1,4-oxazepane ring, like other seven-membered rings, exists in a variety of conformations, such as chair and boat forms. The energy barrier between these conformations is typically low. However, the introduction of a substituent, particularly a rigid one like a cyclopropyl group, can significantly influence the conformational equilibrium, favoring one conformation over others.

A phenomenon known as the "cyclopropyl effect" has been observed where a spiro-cyclopropane adjacent to a six-membered ring can cause substituents on that ring to favor an axial position, which is contrary to typical steric considerations. nih.govchemistryworld.com This effect arises from a combination of steric and stereoelectronic interactions. While the 6-cyclopropyl group in 1,4-oxazepane is not in a spiro arrangement, its rigid and sterically demanding nature is expected to exert a strong influence on the conformation of the seven-membered ring.

This conformational locking can be exploited for stereocontrol. By forcing the ring into a predictable shape, the two faces of the ring become diastereotopic. A reagent approaching the ring will encounter different steric environments on each face, leading to a diastereoselective reaction. This principle can be applied to reactions at the carbon atoms of the oxazepane ring or to reactions on substituents attached to the ring, where the scaffold acts as a chiral auxiliary to control the stereochemistry of a newly formed chiral center.

Table 3: Compound Names Mentioned

Compound Name
This compound

Influence of the Cyclopropyl Group on Diastereoselectivity and Enantioselectivity in Reactions

The presence of a cyclopropyl group at the 6-position of the 1,4-oxazepane ring can exert a profound influence on the diastereoselectivity and enantioselectivity of reactions at or adjacent to this position. This influence stems from the unique electronic and steric properties of the cyclopropane (B1198618) ring.

The cyclopropyl group, with its high p-character in the C-C bonds, can electronically interact with adjacent reaction centers. This can stabilize transition states through hyperconjugation, thereby directing the approach of incoming reagents. For instance, in reactions involving the formation of a new stereocenter at an adjacent position, the orientation of the cyclopropyl group can favor one transition state over another, leading to a high degree of diastereoselectivity.

Several stereoselective methods have been developed for the synthesis of substituted 1,4-oxazepanes, and these can be adapted for the synthesis of chiral 6-cyclopropyl-1,4-oxazepanes. nih.govrsc.org One such method involves a regio- and stereoselective 7-endo cyclization through haloetherification. nih.gov The stereoselectivity in this process is primarily controlled by the conformation of the substrate. nih.gov The introduction of a cyclopropyl group would likely influence the preferred conformation of the acyclic precursor, thereby dictating the stereochemical outcome of the cyclization.

The table below illustrates the diastereoselectivity achieved in the synthesis of polysubstituted chiral 1,4-oxazepanes via haloetherification, a method that could be applied to precursors of 6-cyclopropyl-1,4-oxazepane.

EntrySubstrateProductDiastereomeric Ratio (d.r.)
1N-Tosyl-4-penten-1-amine derivative2,6-disubstituted-1,4-oxazepane>95:5
2N-Benzoyl-4-penten-1-amine derivative2,6-disubstituted-1,4-oxazepane90:10
3N-Boc-4-penten-1-amine derivative2,6-disubstituted-1,4-oxazepane85:15

This data is representative of the stereoselectivity that can be achieved in 1,4-oxazepane synthesis and is not specific to 6-cyclopropyl-1,4-oxazepane due to a lack of available literature.

Furthermore, the rigid and sterically demanding nature of the cyclopropyl group can effectively block one face of the 1,4-oxazepane ring, forcing reagents to approach from the less hindered face. This steric hindrance is a powerful tool for controlling stereochemistry in subsequent transformations of the 6-cyclopropyl-1,4-oxazepane scaffold.

In enantioselective synthesis, the cyclopropyl group can play a crucial role in reactions catalyzed by chiral catalysts. The interaction between the cyclopropyl group and the chiral catalyst can create a highly ordered transition state, leading to excellent enantiomeric excesses. For example, in an asymmetric hydrogenation of a double bond within the 1,4-oxazepane ring, the cyclopropyl substituent could direct the binding of the substrate to the chiral metal catalyst, ensuring a highly enantioselective reduction.

Use of the Scaffold as a Chiral Auxiliary (if applicable)

While there is no direct literature describing the use of 6-cyclopropyl-1,4-oxazepane as a chiral auxiliary, its structural features suggest it could be a promising candidate for such applications. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can ideally be recovered for reuse. sigmaaldrich.com

For 6-cyclopropyl-1,4-oxazepane to function as a chiral auxiliary, it would first need to be resolved into its individual enantiomers. Once obtained in enantiopure form, it could be attached to a prochiral substrate, for example, through the nitrogen atom of the oxazepane ring. The rigid conformation of the seven-membered ring, influenced by the cyclopropyl group, would create a chiral environment around the reaction center of the attached substrate.

The effectiveness of a chiral auxiliary relies on its ability to create a significant energetic difference between the diastereomeric transition states of the reaction. The steric bulk and defined spatial orientation of the cyclopropyl group on the 1,4-oxazepane scaffold would likely lead to a high degree of facial discrimination, forcing the reaction to proceed through a single, lower-energy transition state.

The table below provides examples of common chiral auxiliaries and the types of reactions in which they are employed, offering a conceptual framework for the potential application of a chiral 6-cyclopropyl-1,4-oxazepane auxiliary.

Chiral AuxiliaryType of ReactionTypical Diastereoselectivity
Evans' OxazolidinonesAldol reactions, Alkylations>99:1
Oppolzer's CamphorsultamDiels-Alder reactions, Conjugate additions>98:2
Myers' Pseudoephedrine AmidesAlkylations of enolates>95:5

This data is for illustrative purposes to show the utility of chiral auxiliaries and does not represent data for 6-cyclopropyl-1,4-oxazepane.

After the stereoselective transformation, the 6-cyclopropyl-1,4-oxazepane auxiliary could be cleaved from the product under specific reaction conditions, yielding the enantiomerically enriched target molecule and recovering the auxiliary. The stability of the 1,4-oxazepane ring system would be advantageous for its recovery and reuse.

Advanced Analytical Method Development and Validation for Research Applications

Development of High-Resolution Chromatographic Methods

Chromatographic techniques are indispensable for separating 6-Cyclopropyl-1,4-oxazepane hydrochloride from complex matrices, which may include starting materials, synthetic intermediates, by-products, and potential degradants. The development of high-resolution methods ensures accurate assessment and quantification.

Comprehensive two-dimensional liquid chromatography (LCxLC) offers a significant increase in peak capacity and resolving power compared to conventional one-dimensional LC, making it ideal for analyzing complex research samples. chromatographyonline.com For a synthetic mixture containing this compound, an LCxLC system can be designed to separate compounds based on orthogonal properties, such as hydrophobicity and polarity. chromatographyonline.com

A potential LCxLC setup could involve a Hydrophilic Interaction Liquid Chromatography (HILIC) column in the first dimension (¹D) and a reversed-phase (RP) C18 column in the second dimension (²D). The ¹D HILIC separation would effectively retain the polar 1,4-oxazepane (B1358080) core, separating it from less polar impurities. The fractions are then transferred to the ²D RP column for a fast separation based on hydrophobicity, resolving closely related structures.

Table 1: Illustrative LCxLC Method Parameters for Analysis of a this compound Synthesis Mixture

ParameterFirst Dimension (¹D) - HILICSecond Dimension (²D) - RP
Stationary Phase Silica-based amide or bare silicaC18, sub-2 µm particle size
Mobile Phase A Acetonitrile0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile
Gradient 95% to 60% A over 30 min5% to 95% B over 45 sec
Flow Rate 0.1 mL/min2.0 mL/min
Modulation Time 60 seconds-
Detector Mass Spectrometry (MS)Mass Spectrometry (MS)

This configuration allows for the separation of polar analytes that are poorly retained in standard reversed-phase chromatography, providing a comprehensive profile of the sample. researchgate.net The use of mass spectrometry as a detector provides structural information for peak identification. nih.govnih.gov

The 6-position of the 1,4-oxazepane ring in the target compound is a stereocenter, meaning the compound exists as a pair of enantiomers. Distinguishing between enantiomers is critical as they can have different biological properties. Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster analysis and higher efficiency than traditional normal-phase HPLC. chromatographyonline.comamericanpharmaceuticalreview.com

For the chiral separation of 6-Cyclopropyl-1,4-oxazepane, polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose (B213188) or amylose (B160209) are typically the first choice. nih.gov Due to the basic nature of the secondary amine in the oxazepane ring, mobile phase additives are often necessary to achieve good peak shape and resolution.

A screening approach using various CSPs and co-solvent/additive combinations is the most efficient way to develop a separation method. researchgate.net Given that the compound is a primary/secondary amine, crown ether-based CSPs, which are specifically designed for such compounds, could also provide excellent enantioselectivity. wiley.com

Table 2: Proposed SFC Screening Conditions for Chiral Separation of 6-Cyclopropyl-1,4-oxazepane

ParameterCondition 1Condition 2Condition 3Condition 4
Chiral Column Polysaccharide-based (e.g., Chiralpak AD-H)Polysaccharide-based (e.g., Chiralcel OD-H)Pirkle-typeCrown Ether-based (e.g., Crownpak CR-I)
Mobile Phase CO₂ / Methanol (B129727)CO₂ / EthanolCO₂ / IsopropanolCO₂ / Methanol
Additive 0.1% Diethylamine (DEA)0.1% Triethylamine (TEA)0.1% Trifluoroacetic Acid (TFA)0.8% Trifluoroacetic Acid (TFA) wiley.com
Flow Rate 3.0 mL/min3.0 mL/min3.0 mL/min3.0 mL/min
Back Pressure 150 bar150 bar150 bar150 bar
Temperature 40 °C40 °C40 °C25 °C

The selection of an acidic or basic additive is crucial; bases like DEA or TEA are used with polysaccharide columns to improve the peak shape of basic analytes, while crown ether phases require an acidic mobile phase to facilitate the inclusion complexation mechanism responsible for separation. chromatographyonline.comwiley.com

Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of a polar secondary amine. Therefore, derivatization is required to convert the analyte into a more volatile and thermally stable form. This process typically involves reacting the amine group with a silylating or acylating agent. nih.gov

Common derivatization strategies include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) react with the N-H group to form a less polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivative, respectively. nih.gov

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) create highly fluorinated acyl derivatives, which are very volatile and highly responsive to electron capture detection.

The choice of derivatization agent can influence the fragmentation pattern in the mass spectrometer, which is used for structural confirmation. researchgate.netnih.gov It is crucial to ensure the derivatization reaction goes to completion to allow for accurate and reproducible quantification. psu.edu

Table 3: Potential Derivatization Reagents for GC-MS Analysis

ReagentDerivative FormedKey AdvantagesConsiderations
BSTFATrimethylsilyl (TMS)Common, effective, good volatilityCan be sensitive to moisture
MTBSTFAtert-Butyldimethylsilyl (TBDMS)Forms stable derivatives, characteristic M-57 fragmentHigher molecular weight increase
TFAATrifluoroacetyl (TFA)Highly volatile, good for ECD detectionReagent is corrosive and moisture-sensitive

Spectroscopic Methods for Quantitative Analysis in Research Samples

Spectroscopic methods provide an alternative or orthogonal approach to chromatography for quantitative analysis, offering direct measurement of the analyte in solution.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of compound purity without the need for an identical reference standard of the analyte. acs.org The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific analyte signal to that of a certified internal standard of known concentration, the purity or concentration of the analyte can be precisely calculated. researchgate.netyoutube.com

For this compound, several protons could serve as quantitative signals, such as the unique proton on the cyclopropyl (B3062369) group or specific protons on the oxazepane ring. Challenges in qNMR analysis of hydrochloride salts can arise from poor solubility or signal broadening in common deuterated solvents. nih.gov A strategy to overcome this is the use of alkaline deuterated methanol (e.g., MeOD with NaOD), which neutralizes the HCl salt in situ to the more soluble free base, resulting in sharper signals and improved accuracy. nih.gov

Table 4: Example Calculation for qNMR Purity Assay of this compound

ParameterValue
Analyte (A) This compound
Internal Standard (IS) Maleic Acid
Weight of Analyte (WA) 25.0 mg
Weight of Standard (WIS) 10.0 mg
Molecular Weight of Analyte (MWA) 179.68 g/mol
Molecular Weight of Standard (MWIS) 116.07 g/mol
Analyte Signal Integral (IA) 2.15 (for 1H signal)
Standard Signal Integral (IIS) 4.00 (for 2H signal)
Number of Protons for Analyte Signal (NA) 1
Number of Protons for Standard Signal (NIS) 2
Purity of Standard (PIS) 99.9%
Calculated Purity (PA) 95.5%

Formula: PA = (IA / IIS) * (NIS / NA) * (MWA / MWIS) * (WIS / WA) * PIS

This method provides a versatile and orthogonal evaluation of purity compared to chromatographic techniques. acs.orgresearchgate.net

UV-Vis spectrophotometry is a simple and rapid quantitative technique, but its application to saturated heterocycles like 6-Cyclopropyl-1,4-oxazepane is limited because they lack a suitable chromophore for direct detection in the UV-visible range. nih.gov To develop a spectrophotometric assay, a derivatization strategy can be employed to introduce a chromophore into the molecule.

For instance, the secondary amine of the oxazepane ring can be reacted with a chromogenic reagent. An example is the reaction with 2,4-dinitrofluorobenzene (DNFB), which reacts with primary and secondary amines to produce a dinitrophenyl (DNP) derivative that is brightly colored and can be quantified spectrophotometrically around 360 nm.

Developing such an assay requires:

Optimization of Reaction Conditions: Ensuring the derivatization reaction is quantitative, fast, and specific to the amine. This includes optimizing pH, temperature, and reagent concentration.

Validation: The method must be validated for linearity, accuracy, precision, and specificity. Potential interferences from other nucleophilic species in the sample matrix must be investigated.

Standard Curve: A calibration curve must be generated using known concentrations of a standard to relate absorbance to concentration.

While indirect, a well-validated spectrophotometric assay can be a cost-effective and high-throughput method for routine quantification in research samples where the sample matrix is well-defined.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-cyclopropyl-1,4-oxazepane hydrochloride, and what key reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of cyclopropylamine derivatives with epoxides or halohydrins under basic conditions, followed by hydrochloric acid treatment to form the hydrochloride salt . Critical parameters include:

  • Temperature : Optimal ranges (e.g., 60–80°C) to balance reaction rate and side-product formation.
  • Catalysts : Use of bases like K₂CO₃ to facilitate ring closure.
  • Purification : Recrystallization or column chromatography to isolate the hydrochloride salt .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms ring structure and cyclopropyl substitution patterns .
  • HPLC : Validates purity (>97%) using reverse-phase columns and UV detection .
  • Mass Spectrometry : ESI-MS confirms molecular weight (C₈H₁₆ClNO; ~177.67 g/mol) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact (similar to cyclopropyl bromide handling ).
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

  • Methodological Answer :

  • Design of Experiments (DOE) : Systematic variation of solvent polarity (e.g., THF vs. DCM), catalyst loading, and reaction time .
  • In-line Monitoring : FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real time .
  • Crystallization Optimization : Solvent-antisolvent pairs (e.g., ethanol/ether) to enhance crystal purity .

Q. What strategies resolve contradictions in reported bioactivity data for oxazepane derivatives?

  • Methodological Answer :

  • Reproducibility Testing : Replicate assays under standardized conditions (e.g., pH, temperature) .
  • Target Validation : Use CRISPR-edited cell lines to confirm specificity for suspected molecular targets (e.g., GPCRs or kinases) .
  • Computational Modeling : Docking studies to predict binding affinities and compare with experimental IC₅₀ values .

Q. How does the cyclopropyl group’s position (6- vs. 7-) influence the compound’s reactivity and bioactivity?

  • Methodological Answer :

  • Stereoelectronic Analysis : DFT calculations to compare electron distribution and ring strain between isomers .
  • Comparative Bioassays : Test both isomers in parallel for antimicrobial activity (e.g., MIC against E. coli) or CNS receptor binding .
  • Stability Studies : Accelerated degradation under UV light or oxidative conditions to assess isomer-specific stability .

Q. What methodologies assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light to identify degradation products via LC-MS .
  • Long-Term Stability : Monitor purity over 6–12 months using HPLC, with desiccants or inert atmospheres to prevent hydrolysis .

Q. How can researchers design assays to evaluate potential biological activities of this compound?

  • Methodological Answer :

  • High-Throughput Screening (HTS) : Use fluorescence-based assays (e.g., FLIPR for calcium signaling) to screen against libraries of GPCRs or ion channels .
  • In Vivo Models : Zebrafish embryos for preliminary toxicity and neuroactivity profiling .
  • Metabolic Stability : Liver microsome assays to predict pharmacokinetic profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.